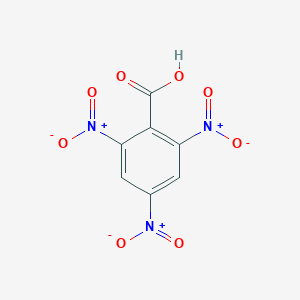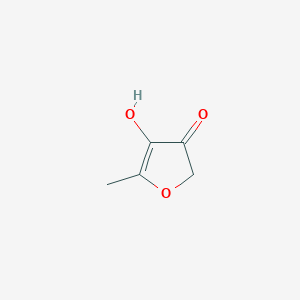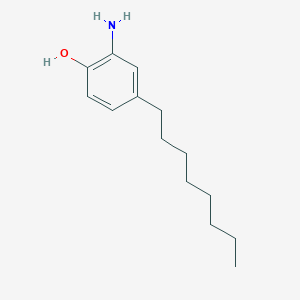
13-Aminotridecanoic acid
Overview
Description
13-Aminotridecanoic acid is a chemical compound with the CAS Number: 17437-19-3 . It has a linear formula of C13H27NO2 . The molecule contains a total of 42 bonds, including 15 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 13-Aminotridecanoic acid consists of 43 atoms; 27 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 42 bonds; 15 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis
13-Aminotridecanoic acid has a molecular weight of 229.36 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 364.4±15.0 °C at 760 mmHg .Scientific Research Applications
Biotechnology
13-Aminotridecanoic acid: has been utilized in biotechnology for the development of novel vaccines. A study demonstrated its use in creating a synthetic peptide sequence that binds to betaglycan, a co-receptor necessary for inhibin A’s biological activity . This innovation has potential applications in fertility treatments, showcasing the compound’s role in advancing reproductive health technologies.
Medicine
In the medical field, 13-Aminotridecanoic acid derivatives are explored for their therapeutic potential. Amino acids, including derivatives like 13-Aminotridecanoic acid , are investigated for their roles in disease prevention and as candidates for treating conditions such as cancer, inflammation, and bacterial infections . Their metabolic significance makes them a focal point for developing new medical treatments.
Materials Science
The compound’s derivatives have been studied as corrosion inhibitors for metal surfaces in various media. Research indicates that 13-Aminotridecanoic acid can interact with metal surfaces, suggesting its potential as a protective agent against corrosion, which is a significant concern in industries like petroleum and marine .
Environmental Science
In environmental science, 13-Aminotridecanoic acid is part of the study on amino acids’ distribution and biofunctions during anaerobic digestion. It’s recognized for its role in the transformation of L-amino acids to D-amino acids, which have specific biological functions and can affect the stability of anaerobic digestion systems .
Analytical Chemistry
Analytical methods for amino acid determination in organisms often involve 13-Aminotridecanoic acid . Techniques like high-performance liquid chromatography and mass spectrometry utilize this compound for its properties that aid in the analysis of amino acid profiles in various samples .
Pharmacology
In pharmacology, 13-Aminotridecanoic acid is part of the exploration into amino acids’ structural modification capabilities. Its introduction into natural compounds can enhance solubility and pharmacological activities, making it a valuable tool for drug development and optimization .
Agriculture
Amino acids, including 13-Aminotridecanoic acid , are increasingly used in agriculture as environmentally friendly nitrogen fertilizers. They promote soil fertility, beneficial microbial activity, and are energy-efficient for plant uptake, leading to improved crop yields .
properties
IUPAC Name |
13-aminotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-67-8 | |
| Record name | Tridecanoic acid, 13-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Aminotridecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



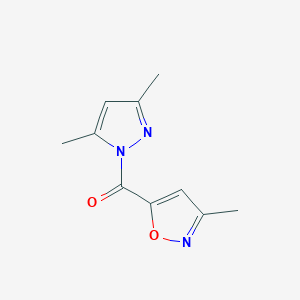
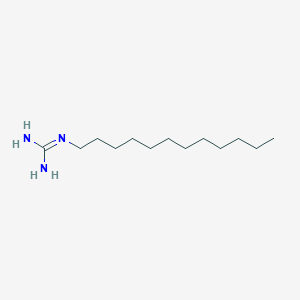
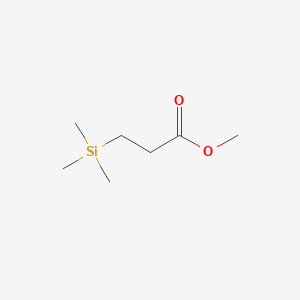

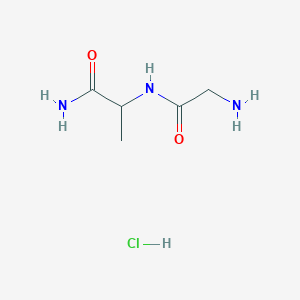
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
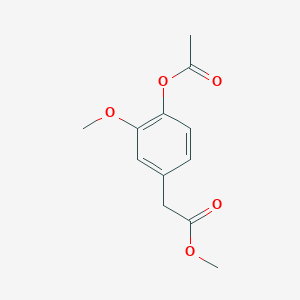
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)

